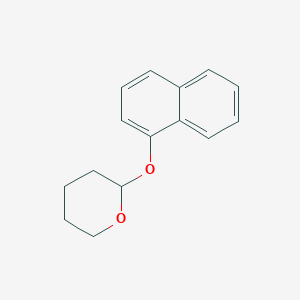
2H-Pyran, tetrahydro-2-(1-naphthalenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran, tetrahydro-2-(1-naphthalenyloxy)-:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyran, tetrahydro-2-(1-naphthalenyloxy)- typically involves the reaction of tetrahydropyran with a naphthalenyloxy derivative. One common method is the hydrogenation of dihydropyran using a catalyst such as Raney nickel . The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization may be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions: 2H-Pyran, tetrahydro-2-(1-naphthalenyloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The naphthalenyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalenyloxy ketones, while reduction may produce more saturated tetrahydropyran derivatives.
Scientific Research Applications
Chemistry: In chemistry, 2H-Pyran, tetrahydro-2-(1-naphthalenyloxy)- is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s ability to interact with biological molecules makes it a candidate for research in drug development and molecular biology. It may be used to study enzyme interactions and cellular pathways.
Medicine: In medicine, derivatives of this compound could be explored for their therapeutic potential. Research may focus on their ability to act as inhibitors or modulators of specific biological targets.
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties may make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2H-Pyran, tetrahydro-2-(1-naphthalenyloxy)- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Tetrahydropyran: A simpler analog with a similar ring structure but lacking the naphthalenyloxy group.
2H-Pyran-2-one, tetrahydro-: Another related compound with a different functional group arrangement.
Uniqueness: 2H-Pyran, tetrahydro-2-(1-naphthalenyloxy)- is unique due to the presence of the naphthalenyloxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
80116-05-8 |
|---|---|
Molecular Formula |
C15H16O2 |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2-naphthalen-1-yloxyoxane |
InChI |
InChI=1S/C15H16O2/c1-2-8-13-12(6-1)7-5-9-14(13)17-15-10-3-4-11-16-15/h1-2,5-9,15H,3-4,10-11H2 |
InChI Key |
DAFULUFUWJEOSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















